
N-甲基异代斯洛拉他定
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl Iso Desloratadine (NMID) is a chemical compound that belongs to the class of antihistamines. It is a derivative of Desloratadine, which is a second-generation antihistamine that is used to treat allergies. NMID is synthesized from Desloratadine and has been found to have improved pharmacokinetic properties.
科学研究应用
药理特性和抗过敏作用:代斯洛拉他定以其强效的 H1 受体结合效能和选择性而著称。它对治疗季节性过敏性鼻炎和慢性荨麻疹等疾病有益。它的半衰期允许每天给药一次,即使在高剂量下也没有表现出明显的副作用。临床前研究还表明,代斯洛拉他定不会干扰心脏传导参数 (亨兹,2001)。
体外抗炎活性:已证明代斯洛拉他定可以抑制多种炎症介质的释放或产生,包括白细胞介素、前列腺素 D2、白三烯 C4 等。它抑制细胞粘附分子的诱导和嗜酸性粒细胞趋化和粘附,这与其在过敏性疾病中的应用有关 (格哈和梅尔策,2001)。
代谢和药物相互作用:研究重点介绍了代斯洛拉他定的代谢,指出了其用于季节性过敏和荨麻疹的非镇静抗组胺药特性。它主要由 CYP2C8 酶代谢,在较小程度上由 CYP3A4 代谢,并且也是参与药物代谢的酶 UGT2B10 的选择性抑制剂 (卡兹米等人,2015)。
过敏性疾病的临床疗效:已证明代斯洛拉他定可有效减轻季节性和常年性过敏性鼻炎、慢性特发性荨麻疹和哮喘相关症状。它的疗效优于安慰剂,并且在治疗这些疾病方面与其他抗组胺药相当 (福鲁等人,2021)。
生物等效性和代谢表型:一项关于中国健康受试者中代斯洛拉他定生物等效性的研究表明,测试的代斯洛拉他定片剂与参考产品 AERIUS 生物等效。该研究还探讨了不同代谢表型与 UGT2B10 和 CYP2C8 基因型的关联 (牛等人,2020)。
抗氧化特性:已评估代斯洛拉他定对人红细胞氧化应激的潜在保护作用。该研究表明代斯洛拉他定作为抗氧化剂具有有益作用,这可能是其治疗作用的另一个解释 (萨多夫斯卡-沃达等人,2010)。
作用机制
Target of Action
N-Methyl Iso Desloratadine, like its parent compound Desloratadine, primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the effects of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Mode of Action
N-Methyl Iso Desloratadine acts as a selective antagonist at the histamine H1 receptors . This means it binds to these receptors and blocks them, preventing histamine from binding and exerting its effects . This action helps to alleviate the symptoms of allergic reactions, such as itching, sneezing, and runny nose .
Biochemical Pathways
By blocking the H1 receptors, N-Methyl Iso Desloratadine inhibits the effects of histamine, which is involved in various biochemical pathways related to allergic reactions . Histamine can cause blood vessels to dilate and become more permeable, leading to symptoms such as redness, swelling, and itching . By blocking the action of histamine, N-Methyl Iso Desloratadine helps to alleviate these symptoms .
Pharmacokinetics
Desloratadine is known to have a rapid onset of action and its efficacy persists over a 24-hour dosing period .
Result of Action
The primary result of N-Methyl Iso Desloratadine’s action is the relief of symptoms associated with allergic reactions , such as seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria . By blocking the action of histamine at the H1 receptors, it helps to reduce symptoms such as sneezing, runny nose, itching, and hives .
Action Environment
The action of N-Methyl Iso Desloratadine, like other antihistamines, can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion. Desloratadine is known to have minimal interactions with other drugs, suggesting that n-methyl iso desloratadine may also have a similar profile .
未来方向
Recent studies have shown that Desloratadine inhibits SARS-CoV-2 infection in cell culture and primary human nasal epithelial cells by blocking viral entry . This suggests that Desloratadine could potentially be used in the treatment of COVID-19 or other coronavirus infections, which warrants further investigation .
生化分析
Biochemical Properties
N-Methyl Iso Desloratadine, like Desloratadine, is likely to interact with histamine H1 receptors . These receptors are involved in allergic reactions, and blocking them can help alleviate symptoms of allergies
Cellular Effects
Desloratadine, and by extension N-Methyl Iso Desloratadine, has been shown to have effects on various types of cells, particularly those involved in allergic reactions . It can influence cell function by blocking histamine H1 receptors, which can impact cell signaling pathways and potentially gene expression
Molecular Mechanism
The molecular mechanism of action of N-Methyl Iso Desloratadine is likely similar to that of Desloratadine. Desloratadine acts as a H1 receptor antagonist, blocking the action of histamine, a compound involved in allergic reactions . This can lead to a decrease in allergy symptoms . The specific molecular interactions of N-Methyl Iso Desloratadine have not been thoroughly studied.
Dosage Effects in Animal Models
While specific studies on N-Methyl Iso Desloratadine in animal models are lacking, related compounds like Desloratadine have been studied. For instance, Desloratadine has been shown to be safe and well-tolerated at nine times the recommended dose in animal studies . The dosage effects of N-Methyl Iso Desloratadine in animal models need to be investigated.
Metabolic Pathways
Desloratadine is known to be metabolized in the liver, involving N-glucuronidation by UGT2B10, followed by 3-hydroxylation by CYP2C8
Transport and Distribution
Desloratadine, however, is known to have a predictable pharmacokinetics when administered with food and common medications, and it does not affect important drug transport molecules, such as P-glycoprotein and organic anion transport polypeptide
Subcellular Localization
Given its likely interaction with histamine H1 receptors, it may be localized to the cell membrane where these receptors are typically found
属性
IUPAC Name |
13-chloro-2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-8,10,13,19H,4-5,9,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQVAQIJQYJEND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50614378 |
Source


|
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183198-48-3 |
Source


|
| Record name | 8-Chloro-11-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50614378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

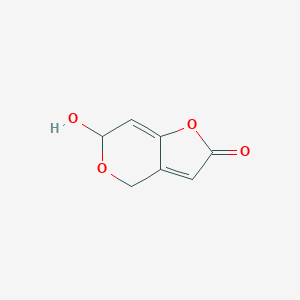
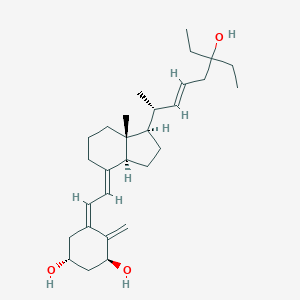
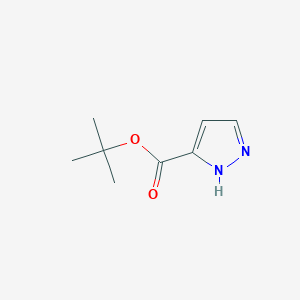


![5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione](/img/structure/B138639.png)
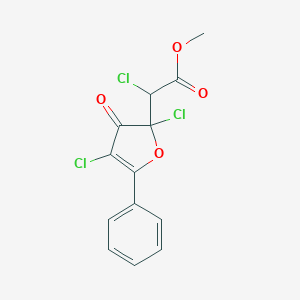
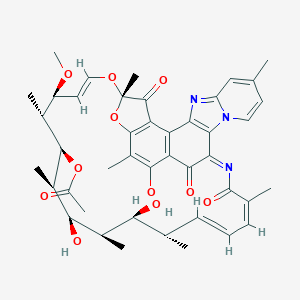
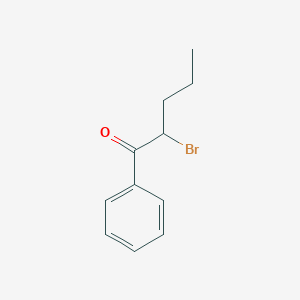

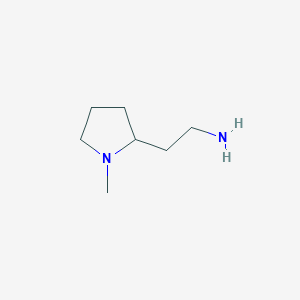
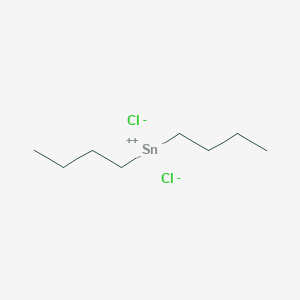
![(10S,13R,14S,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylhept-5-en-2-yl]-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B138657.png)
